

Executive Summary: The Indazole Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

Cat. No.: B1604673

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Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the indazole core standing out as a "privileged scaffold."^{[1][2]} Its unique structural and electronic properties have enabled the development of numerous therapeutic agents, from the antiemetic Granisetron to the potent kinase inhibitor Axitinib.^[1] Within this important class of molecules, functionalized and partially saturated derivatives serve as critical building blocks for creating complex molecular architectures.

This technical guide focuses on **2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one** (CAS 1027617-67-9), a versatile synthetic intermediate. Its structure combines the indazole nucleus with a reactive cyclohexenone moiety, offering multiple sites for chemical modification. This document provides an in-depth analysis of its core chemical properties, established synthetic protocols, and key reactivity patterns. The insights are tailored for researchers, chemists, and drug development professionals aiming to leverage this molecule in their discovery programs.

Core Physicochemical and Structural Properties

The utility of a synthetic building block begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate handling, reaction conditions, and analytical characterization.

Key Identifiers and Properties

Property	Value	Source
IUPAC Name	2-methyl-6,7-dihydro-5H-indazol-4-one	[3]
CAS Number	1027617-67-9	[3]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[3]
Molecular Weight	150.18 g/mol	[3]
PubChem CID	24853638	[3]

Structural Analysis

The molecule's structure features a bicyclic system where a pyrazole ring is fused to a cyclohexenone ring. The methyl group is regioselectively placed on the N-2 position of the pyrazole ring, a crucial feature that influences the molecule's electronic properties and steric profile. The presence of the α,β -unsaturated ketone (enone) system is the primary driver of its chemical reactivity.

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

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Caption: Molecular structure of the title compound.

Synthesis and Mechanistic Considerations

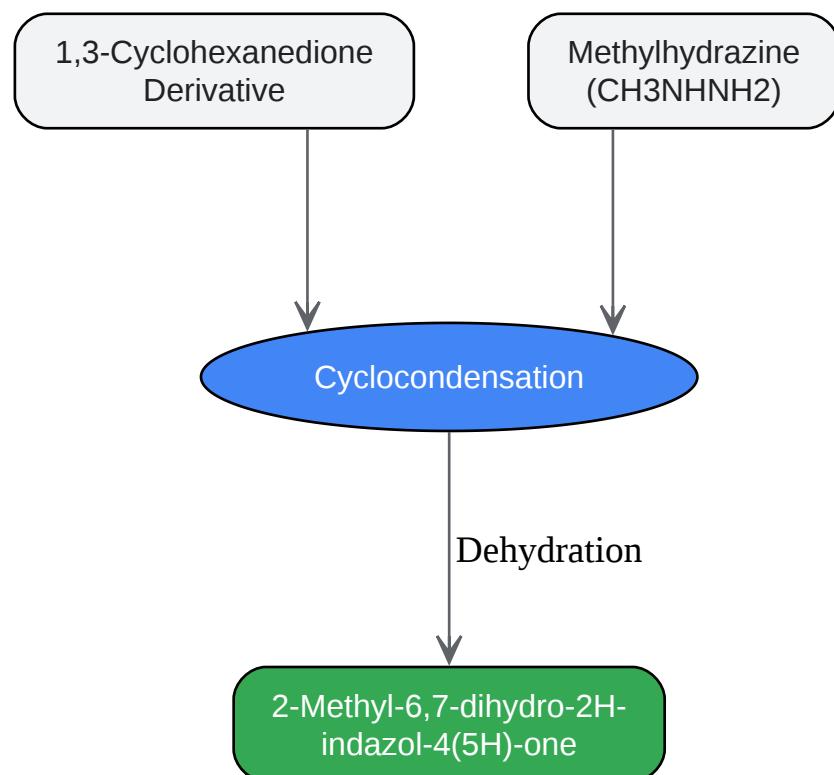
The synthesis of N-substituted indazoles often presents a challenge in controlling regioselectivity (N-1 vs. N-2 substitution). For **2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one**, the most effective strategies involve the condensation of a suitable 1,3-dicarbonyl precursor with methylhydrazine.

Principle of Synthesis: Regioselective Cyclocondensation

The formation of the 2-methyl isomer is favored in the cyclization reaction of a 1,3-cyclohexanedione derivative with methylhydrazine.^[4] This process follows a well-established pathway: initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization via attack of the second nitrogen onto the remaining carbonyl, and subsequent dehydration to yield the stable indazole ring system. The predominance of the N-2 isomer in this reaction is a key synthetic advantage, avoiding complex and costly separation of regioisomers.^[4]

Visualization of Synthetic Workflow

The following workflow outlines a common and efficient route to the target compound.



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Caption: Generalized synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles.

- **Reaction Setup:** To a solution of 1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq) dropwise at room temperature.
 - **Rationale:** The use of a slight excess of methylhydrazine ensures complete consumption of the starting dione. Ethanol is a common solvent that facilitates the dissolution of both reactants and the product.
- **Reaction Execution:** Heat the mixture to reflux (approx. 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
 - **Rationale:** Heating provides the necessary activation energy for the dehydration step, driving the reaction to completion.
- **Workup and Isolation:** Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
 - **Rationale:** Purification is essential to remove any unreacted starting materials and potential side products, ensuring high purity of the final compound for subsequent applications.

Chemical Reactivity and Derivatization

The synthetic value of **2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one** lies in its predictable and versatile reactivity, primarily centered around the enone system and the adjacent C-5 methylene protons.

Key Reactive Sites

The molecule offers three primary sites for chemical modification:

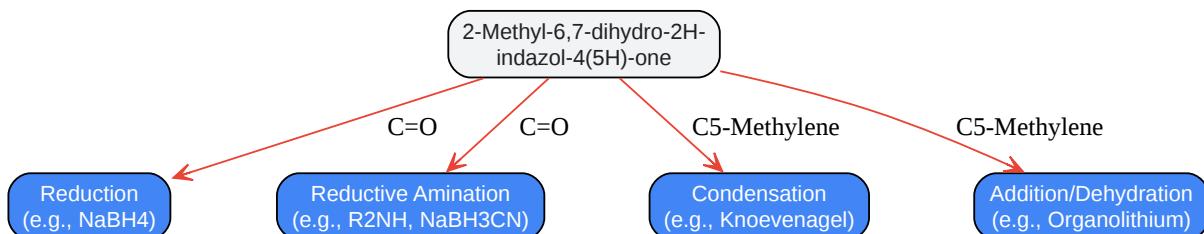
- The Carbonyl Group (C-4): Susceptible to nucleophilic attack.

- The β -Carbon of the Enone (C-3a): Can undergo conjugate addition.
- The α -Methylene Group (C-5): Protons are acidic and can be removed to form an enolate, enabling a wide range of C-C bond-forming reactions.

Application in Advanced Synthesis: A Case Study

This indazolone core is a key intermediate in the synthesis of complex heterocyclic systems. For example, it has been utilized in the synthesis of potent inhibitors of Dual Leucine Zipper Kinase (DLK), a target for neurodegenerative diseases.^[4] The synthesis involves an addition reaction at the C-5 position, followed by an acid-catalyzed dehydration to build a more complex, fused ring system.^[4] This highlights its role as a scaffold upon which further molecular complexity can be built.

Visualization of Reactivity and Derivatization Potential



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